

Application Notes: Apilimod Mesylate as a Tool to Investigate Endosomal Trafficking Pathways

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Compound of Interest		
Compound Name:	Apilimod Mesylate	
Cat. No.:	B1663033	Get Quote

Introduction

Endosomal trafficking is a critical cellular process responsible for the sorting, transport, and degradation of molecules internalized from the cell surface. This intricate network of vesicular transport is essential for nutrient uptake, receptor signaling, and cellular homeostasis. A key regulator of this pathway is the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase). **Apilimod Mesylate** is a potent and highly specific small molecule inhibitor of PIKfyve, making it an invaluable tool for researchers studying the dynamics of the endo-lysosomal system.

Mechanism of Action

Apilimod Mesylate exerts its effects by directly inhibiting the kinase activity of PIKfyve.[1][2] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][3] This lipid product, PI(3,5)P₂, is crucial for the maturation of endosomes and the regulation of lysosomal function.[4] By inhibiting PIKfyve, Apilimod leads to a depletion of PI(3,5)P₂, which disrupts the fission and fusion events within the endo-lysosomal pathway.[4] This disruption is the primary mechanism behind the distinct cellular phenotypes observed upon Apilimod treatment.

Key Cellular Effects and Applications

The inhibition of PIKfyve by Apilimod induces several dramatic and observable cellular effects, which can be leveraged for various research applications:



- Vacuole Formation: The most characteristic phenotype of Apilimod treatment is the formation
 of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][5] This
 occurs due to a major imbalance in membrane traffic into and out of these organelles.[1] This
 robust phenotype serves as a reliable visual indicator of PIKfyve inhibition and can be used
 to screen for genetic or chemical modifiers of the endosomal pathway.
- Disruption of Lysosomal Homeostasis: Apilimod treatment impairs multiple aspects of lysosome function. It blocks the maturation of key lysosomal proteases, such as cathepsins, and disrupts the degradation of autophagic cargo.[1] This makes Apilimod a useful tool for studying the regulation of lysosomal biogenesis and function.
- Inhibition of Autophagy: By impairing the fusion of autophagosomes with lysosomes,
 Apilimod blocks the final degradation step of autophagy.[1][6] This leads to the accumulation of autophagic markers like LC3-II and p62, allowing researchers to investigate the molecular machinery of autophagic flux.[1][6]
- Blocking Viral Entry: The entry of many enveloped viruses, including Ebola, Marburg, and SARS-CoV-2, depends on proper endosomal trafficking and processing.[3][7] Apilimod has been shown to block the trafficking of viral particles to the appropriate cellular compartments for fusion, thereby inhibiting viral entry and infection.[3] This application is critical for virology research and antiviral drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of **Apilimod Mesylate** in various experimental contexts.

Table 1: In Vitro Potency of Apilimod Mesylate



Target/Process	Cell Line / System	IC50	Reference
PIKfyve Kinase Activity	In vitro assay	~14 nM	[8]
IL-12 Production	Human PBMCs	~1 nM	[9]
IL-23 Production	Human PBMCs	~1 nM	[9]
Ebola Virus Infection	Human Macrophages	~10 nM	[3]
SARS-CoV-2 Activity	A549-ACE2 cells	~7 nM	[10]
SARS-CoV-2 Activity	Vero E6 cells	~80 nM	[10]

| Cytotoxicity | B-cell non-Hodgkin lymphoma (B-NHL) | Nanomolar range |[1] |

Table 2: Cellular Phenotypes Observed with Apilimod Treatment

Phenotype	Cell Type(s)	Typical Concentration	Observation Time	Reference
Cytoplasmic Vacuolation	B-NHL, DU145, HEK293, Macrophages	30 nM - 1 μM	24 - 48 hours	[1][5]
Impaired Cathepsin Maturation	B-NHL cells	Dose-dependent	Not specified	[1]
TFEB Nuclear Translocation	RAW cells, B- NHL cells	Not specified	Rapid	[1][11]
Blocked Autophagic Flux	B-NHL cells	Not specified	Not specified	[1]

| Inhibition of EBOV VLP Trafficking | BSC-1 cells | 200 nM | 90 minutes |[3] |

Experimental Protocols

Protocol 1: Induction and Visualization of Cytoplasmic Vacuoles



This protocol describes how to induce and visualize the characteristic vacuolation phenotype following Apilimod treatment.

Materials:

- Cell line of interest (e.g., DU145, HEK293)
- Complete cell culture medium
- Apilimod Mesylate (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- LysoTracker Red or Green (for live-cell imaging) or Crystal Violet solution (for fixed cells)
- 4% Paraformaldehyde (PFA) in PBS (for fixing)
- Fluorescence microscope or bright-field microscope

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or multi-well plates at a density that will result in 50-70% confluency on the day of the experiment.
- Drug Treatment: The next day, treat the cells with the desired concentration of Apilimod
 Mesylate (e.g., 100 nM). Include a vehicle control group treated with an equivalent volume
 of DMSO.
- Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
- Staining and Imaging (Live Cells): a. Add LysoTracker dye directly to the culture medium at
 the manufacturer's recommended concentration. b. Incubate for 30-60 minutes at 37°C. c.
 Replace the medium with fresh, pre-warmed medium to remove excess dye. d. Immediately
 visualize the cells using a fluorescence microscope. Swollen, LysoTracker-positive vacuoles
 will be apparent in Apilimod-treated cells.



• Staining and Imaging (Fixed Cells): a. Wash cells gently with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Stain with 0.5% Crystal Violet solution for 10 minutes. e. Wash extensively with water and allow to air dry. f. Visualize vacuoles using a bright-field microscope.[5]

Protocol 2: Assessing Autophagic Flux using Western Blot

This protocol measures the accumulation of LC3-II, a marker for autophagosomes, to assess the block in autophagic flux caused by Apilimod.

Materials:

- Cell line of interest (e.g., B-NHL)
- Complete cell culture medium
- Apilimod Mesylate
- Bafilomycin A1 (positive control for blocking lysosomal degradation)
- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and membranes
- Primary antibodies (anti-LC3, anti-p62, anti-Actin or Tubulin as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

• Cell Treatment: Seed cells in a multi-well plate. Treat cells with DMSO (vehicle), Apilimod (e.g., 200 nM), Bafilomycin A1 (e.g., 100 nM), or a combination of Apilimod and Bafilomycin A1 for the desired time (e.g., 6-24 hours).



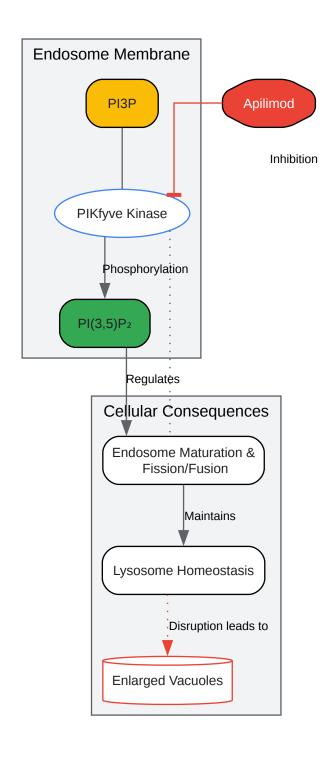




- Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b.
 Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against LC3 and a loading control overnight at 4°C. e.
 Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash extensively and detect the signal using a chemiluminescence substrate and an imaging system.
- Analysis: Compare the ratio of LC3-II to the loading control across different treatments. An
 increase in LC3-II in Apilimod-treated cells indicates a block in autophagic flux.[1] If cotreatment with Bafilomycin A1 does not further increase LC3-II levels compared to Apilimod
 alone, it confirms that Apilimod impairs the lysosomal degradation of autophagosomes.[1]

Visualizations

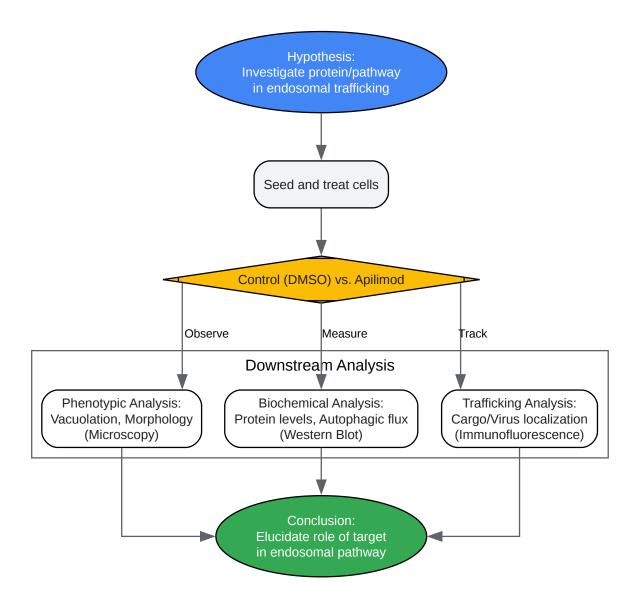




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Caption: Mechanism of Apilimod action on the PIKfyve pathway.





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Caption: Experimental workflow for using Apilimod.



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Caption: Logic of Apilimod's antiviral entry inhibition.



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